molecular formula C16H18N6O B2936017 (E)-N,N-dimethyl-N'-[7-(1-phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide CAS No. 477865-43-3

(E)-N,N-dimethyl-N'-[7-(1-phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide

Cat. No.: B2936017
CAS No.: 477865-43-3
M. Wt: 310.361
InChI Key: ZWYOQNMHRGTUPL-WOJGMQOQSA-N
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Description

(E)-N,N-dimethyl-N’-[7-(1-phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazolo[1,5-a]pyrimidine core, a phenoxyethyl group, and a methanimidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N,N-dimethyl-N’-[7-(1-phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the triazolo[1,5-a]pyrimidine ring system.

    Introduction of the Phenoxyethyl Group: This step involves the alkylation of the triazolopyrimidine core with a phenoxyethyl halide under basic conditions.

    Formation of the Methanimidamide Moiety: This step involves the reaction of the intermediate with dimethylamine and formaldehyde to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

(E)-N,N-dimethyl-N’-[7-(1-phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxyethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various nucleophiles.

Scientific Research Applications

(E)-N,N-dimethyl-N’-[7-(1-phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Biology: It can be used as a probe to study biological pathways and interactions.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Industry: It can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of (E)-N,N-dimethyl-N’-[7-(1-phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide involves its interaction with specific molecular targets. The compound may act by:

    Binding to Enzymes: Inhibiting the activity of enzymes by binding to their active sites.

    Modulating Receptors: Interacting with receptors to modulate their activity.

    Affecting Signaling Pathways: Influencing various signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    (E)-N,N-dimethyl-N’-[7-(1-phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide: shares similarities with other triazolopyrimidine derivatives, such as:

Uniqueness

The uniqueness of (E)-N,N-dimethyl-N’-[7-(1-phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N,N-dimethyl-N'-[7-(1-phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O/c1-12(23-13-7-5-4-6-8-13)14-9-10-17-16-19-15(20-22(14)16)18-11-21(2)3/h4-12H,1-3H3/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWYOQNMHRGTUPL-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC2=NC(=NN12)N=CN(C)C)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC=NC2=NC(=NN12)/N=C/N(C)C)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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